3-[(3,4-Dioxo-2-pyrrolidin-1-ylcyclobut-1-en-1-yl)amino]propanoic acid
Description
3-[(3,4-Dioxo-2-pyrrolidin-1-ylcyclobut-1-en-1-yl)amino]propanoic acid is a cyclobutene-derived propanoic acid derivative with the molecular formula C₁₁H₁₄N₂O₄ and a molecular weight of 238.24 g/mol . The compound features a strained cyclobutene ring fused with a 3,4-diketo group and a pyrrolidine substituent, linked via an amino group to a propanoic acid backbone.
Properties
IUPAC Name |
3-[(3,4-dioxo-2-pyrrolidin-1-ylcyclobuten-1-yl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c14-7(15)3-4-12-8-9(11(17)10(8)16)13-5-1-2-6-13/h12H,1-6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPJUJRJKUIXND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=O)C2=O)NCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions often require the use of strong bases and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.
Scientific Research Applications
Chemistry: This compound is used in synthetic organic chemistry as a building block for the construction of more complex molecules. Biology: Medicine: Research is ongoing to explore its use in pharmaceuticals, including its potential as a therapeutic agent for various diseases. Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-[(3,4-Dioxo-2-pyrrolidin-1-ylcyclobut-1-en-1-yl)amino]propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to a biological response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid
- Structure: Lacks the cyclobutene ring but retains a pyrrolidine-dioxo moiety attached to propanoic acid.
- Molecular Formula: C₇H₉NO₄ | Molecular Weight: 171.15 g/mol (corrected from , which erroneously states 17 g/mol) .
- Hazards : Similar irritant profile (skin, eye, respiratory irritation) .
- Key Difference : The absence of the cyclobutene ring likely reduces steric strain and reactivity compared to the target compound. This may influence solubility and biological target interactions.
Chlorinated 3-Phenylpropanoic Acid Derivatives (e.g., Compounds 1–3 in )
- Structure : Feature chlorinated phenyl groups (e.g., 3,5-dichloro-4-hydroxyphenyl) instead of the cyclobutene-pyrrolidine system.
- Example Formula: C₉H₈Cl₂O₃ (for compound 1, 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) | Molecular Weight: ~235 g/mol .
- Biological Activity : Demonstrated antimicrobial activity against Escherichia coli and Staphylococcus aureus .
2-Amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)propanoic Acid
- Structure: Contains a cyclohexadiene-dioxo system instead of cyclobutene, with an amino group directly attached.
- Molecular Formula: C₉H₉NO₄ | Molecular Weight: 207.18 g/mol .
Anticancer Propanoic Acid Derivatives (e.g., CW3 in )
- Structure: Derivatives like CW3 feature iodophenyl and tert-butoxycarbonyl (Boc) groups on the propanoic acid backbone.
- Biological Activity : Designed as anticancer inhibitors , targeting specific enzymatic pathways .
- Key Difference : The iodophenyl and Boc groups enhance steric bulk and lipophilicity, contrasting with the target compound’s polar cyclobutene-dioxo-pyrrolidine system.
Structural and Functional Analysis Table
Research Implications and Gaps
- Reactivity : The cyclobutene ring in the target compound may enhance reactivity due to ring strain, making it a candidate for covalent enzyme inhibition (e.g., in anticancer applications) .
- Biological Activity: While chlorinated phenylpropanoic acids show antimicrobial effects , the target compound’s pyrrolidine and cyclobutene groups may favor interactions with eukaryotic targets (e.g., kinases or proteases).
- Safety Profile: Both the target compound and 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid require careful handling due to irritant properties .
Biological Activity
3-[(3,4-Dioxo-2-pyrrolidin-1-ylcyclobut-1-en-1-yl)amino]propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, focusing on its anticonvulsant activity, structural characteristics, and relevant case studies.
Chemical Structure
The molecular formula of this compound is C₁₁H₁₄N₂O₄. The compound contains a pyrrolidine ring with dioxo substituents and an amino group linked to a propanoic acid moiety.
Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant potential of this compound. In a series of experiments, various analogues of the compound were tested for their efficacy in different seizure models.
Key Findings:
- In Vivo Studies: The compound demonstrated significant protection against seizures in models such as the maximal electroshock (MES) and the 6 Hz test. For instance, certain derivatives provided up to 100% protection at doses of 100 mg/kg .
| Compound | Seizure Model | Protection (%) |
|---|---|---|
| (C1-R)-31 | MES | 100 |
| (C1-R)-32 | scPTZ | 75 |
| (C1-R)-17 | 6 Hz | 100 |
These findings suggest that modifications to the pyrrolidine structure can enhance anticonvulsant activity.
The mechanism underlying the anticonvulsant effects appears to involve modulation of neurotransmitter systems and enhancement of GABAergic activity. The presence of the dimethylamino group has been identified as critical for achieving potent activity in this class of compounds .
Study 1: Efficacy in Animal Models
In a controlled study, several derivatives were evaluated for their anticonvulsant properties using standard animal models. The results indicated that compounds with specific substitutions on the pyrrolidine ring exhibited superior efficacy compared to their parent compounds .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that the introduction of various substituents significantly impacted biological activity. For example, replacing dimethylamine with diethylamine resulted in a compound that was predominantly active in specific seizure models but less effective overall .
Q & A
Q. What safety protocols should be followed when handling 3-[(3,4-Dioxo-2-pyrrolidin-1-ylcyclobut-1-en-1-yl)amino]propanoic acid in laboratory settings?
- Methodological Answer: Use engineering controls (e.g., chemical fume hoods) and personal protective equipment (PPE), including lab coats, chemical-resistant gloves, and safety goggles. Avoid inhalation of dust or vapors. In case of skin contact, rinse immediately with water for ≥15 minutes. For spills, absorb with inert materials (e.g., sand) and store in sealed containers .
Q. How can researchers verify the structural integrity of this compound using crystallographic methods?
- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is recommended for precise structural elucidation. For example, Acta Crystallographica Section E protocols can be adapted to determine bond angles, stereochemistry, and intermolecular interactions, as demonstrated for structurally related cyclobutane derivatives .
Q. What synthetic routes are available for this compound?
- Methodological Answer: Palladium-catalyzed allylation (e.g., Pd(0)/InI systems) is a viable strategy for constructing cyclobutane rings. Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield. Purify intermediates via column chromatography and confirm purity using HPLC or NMR .
Advanced Research Questions
Q. How should researchers design multi-factor experiments to study this compound’s bioactivity or environmental impact?
- Methodological Answer: Implement a split-plot design with randomized blocks to account for variables like concentration gradients, biological replicates, and temporal effects. For environmental studies, partition experiments into laboratory (e.g., biodegradation assays) and field components (e.g., soil/water sampling) to assess physicochemical properties and ecological distribution .
Q. What methodologies resolve contradictory data on antioxidant activity across assay systems?
- Methodological Answer: Standardize assays (e.g., DPPH, FRAP) with positive controls (e.g., ascorbic acid) and replicate measurements across independent labs. Use ANOVA to identify systemic variability. Cross-validate results with HPLC-MS to quantify compound stability under assay conditions .
Q. How can in vitro strategies elucidate interaction mechanisms between this compound and enzymatic targets?
- Methodological Answer: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity. Molecular docking simulations (e.g., AutoDock Vina) can model interactions with active sites, focusing on the cyclobutane and pyrrolidine motifs. Validate predictions via site-directed mutagenesis of target enzymes .
Data Analysis and Interpretation
Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicity studies?
- Methodological Answer: Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression. Calculate EC₅₀/LC₅₀ values with 95% confidence intervals. Address outliers via Grubbs’ test and confirm reproducibility across ≥3 independent experiments .
Q. How can researchers reconcile discrepancies in reported solubility or stability profiles?
- Methodological Answer: Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Compare solubility in buffered solutions (pH 1.2–7.4) using shake-flask methods. Publish raw datasets to enable meta-analyses .
Experimental Optimization
Q. What strategies improve chromatographic resolution during analytical method development?
- Methodological Answer: Optimize mobile phase composition (e.g., acetonitrile:water gradients with 0.1% formic acid). Use C18 columns (3.5 µm particle size) and adjust flow rates (0.5–1.5 mL/min). Validate methods per ICH guidelines for linearity, accuracy, and precision .
Q. How can computational tools predict degradation pathways or metabolite formation?
- Methodological Answer:
Apply QSAR models (e.g., EPI Suite) to estimate hydrolysis rates. Use mass spectrometry fragmentation libraries (e.g., mzCloud) to identify degradation products. Confirm predictions with high-resolution LC-QTOF-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
